N-(3,4-dichlorobenzyl)-2-ethoxybenzamide
Description
N-(3,4-Dichlorobenzyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 3,4-dichlorobenzyl group attached to the amide nitrogen and a 2-ethoxy substituent on the benzoyl moiety. The 3,4-dichlorobenzyl group is a recurring motif in compounds targeting dopamine receptors (e.g., antipsychotic candidates) , while ethoxy substituents may influence solubility and binding affinity compared to methoxy or hydroxyl analogs .
Properties
Molecular Formula |
C16H15Cl2NO2 |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-21-15-6-4-3-5-12(15)16(20)19-10-11-7-8-13(17)14(18)9-11/h3-9H,2,10H2,1H3,(H,19,20) |
InChI Key |
RLSDZUAEXLZLQO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Antimicrobial Activity: Dichlorobenzyl-Substituted Analogs
The 3,4-dichlorobenzyl group is associated with enhanced antimicrobial properties. For example:
- N-(3,4-Dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a): Exhibited potent anti-tuberculosis activity with an MIC of 12.5 µg·mL⁻¹ against Mycobacterium tuberculosis H37Rv .
- N-(2-Methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (1a): Demonstrated lower efficacy (MIC = 25 µg·mL⁻¹), highlighting the critical role of dichlorobenzyl groups in enhancing antimicrobial potency .
Table 1: Antimicrobial Activity of Dichlorobenzyl-Containing Benzamides
Dopamine Receptor Selectivity: Methoxy vs. Ethoxy Substituents
Benzamides with dichlorobenzyl groups have been explored for dopamine receptor modulation. A key comparison involves alkoxy substituents:
- N-(1-(3,4-Dichlorobenzyl)-piperidin-4-yl)-4-methoxybenzamide (22) : Demonstrated high selectivity for dopamine D4 over D2 receptors, attributed to its 4-methoxy group and 3,4-dichlorobenzyl moiety .
Table 2: Dopamine Receptor Binding Profiles
Key Research Findings and Limitations
- Dichlorobenzyl Moiety : Consistently associated with enhanced bioactivity across antimicrobial and neurological applications .
- Alkoxy Substituent Effects : Methoxy groups favor receptor selectivity, while ethoxy may improve pharmacokinetics but reduce binding precision .
- Data Gaps : Direct studies on this compound are absent in the provided evidence; comparisons rely on structural analogs.
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